N-[3-(2,5-dichlorophenoxy)propyl]-2-methylpropan-2-amine;hydrochloride
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Overview
Description
N-[3-(2,5-dichlorophenoxy)propyl]-2-methylpropan-2-amine;hydrochloride is a chemical compound with a complex structure. It is characterized by the presence of a dichlorophenoxy group attached to a propyl chain, which is further connected to a methylpropan-2-amine moiety. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2,5-dichlorophenoxy)propyl]-2-methylpropan-2-amine;hydrochloride typically involves the reaction of 2,5-dichlorophenol with an appropriate propylamine derivative. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[3-(2,5-dichlorophenoxy)propyl]-2-methylpropan-2-amine;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the dichlorophenoxy group can be replaced by other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous medium
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-[3-(2,5-dichlorophenoxy)propyl]-2-methylpropan-2-amine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[3-(2,5-dichlorophenoxy)propyl]-2-methylpropan-2-amine;hydrochloride involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, thereby affecting various biochemical pathways. The compound’s effects are mediated through its binding to active sites on target proteins, leading to changes in their activity and function .
Comparison with Similar Compounds
Similar Compounds
N-Methyl-N-propargyl-3-(2,4-dichlorophenoxy)propylamine hydrochloride: This compound is structurally similar but has a propargyl group instead of a methylpropan-2-amine moiety.
Clorgyline hydrochloride: Another related compound, known for its use as a monoamine oxidase inhibitor
Uniqueness
N-[3-(2,5-dichlorophenoxy)propyl]-2-methylpropan-2-amine;hydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity. Its dichlorophenoxy group contributes to its ability to interact with various molecular targets, making it valuable in both research and industrial applications .
Properties
IUPAC Name |
N-[3-(2,5-dichlorophenoxy)propyl]-2-methylpropan-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19Cl2NO.ClH/c1-13(2,3)16-7-4-8-17-12-9-10(14)5-6-11(12)15;/h5-6,9,16H,4,7-8H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLPKNNTVIAZKQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCCCOC1=C(C=CC(=C1)Cl)Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20Cl3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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